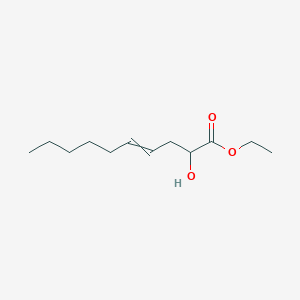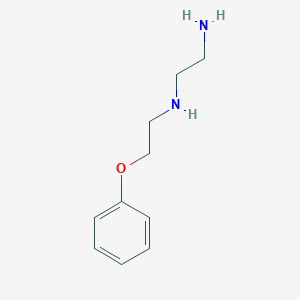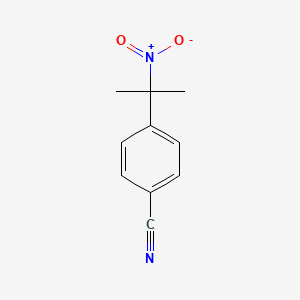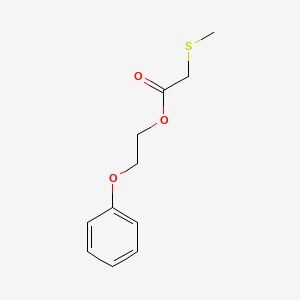
2-Phenoxyethyl (methylsulfanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethyl (methylsulfanyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group, an ethyl chain, and a methylsulfanyl group attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate typically involves the esterification of 2-Phenoxyethanol with (methylsulfanyl)acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Phenoxyethyl (methylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Phenoxyethyl (methylsulfanyl)alcohol.
Substitution: Various substituted phenoxyethyl derivatives.
科学研究应用
2-Phenoxyethyl (methylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a prodrug or in drug delivery systems.
Industry: It can be used as a solvent or a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Phenoxyethyl (methylsulfanyl)acetate depends on its specific application. For instance, if it is used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
2-Phenoxyethanol: Lacks the methylsulfanyl group and has different chemical properties.
Methyl (methylsulfanyl)acetate: Lacks the phenoxyethyl group and has different reactivity.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
2-Phenoxyethyl (methylsulfanyl)acetate is unique due to the combination of the phenoxy, ethyl, and methylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
60359-66-2 |
|---|---|
分子式 |
C11H14O3S |
分子量 |
226.29 g/mol |
IUPAC 名称 |
2-phenoxyethyl 2-methylsulfanylacetate |
InChI |
InChI=1S/C11H14O3S/c1-15-9-11(12)14-8-7-13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI 键 |
MGZHNMZBLPCXND-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)OCCOC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
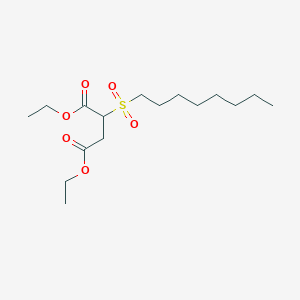

![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
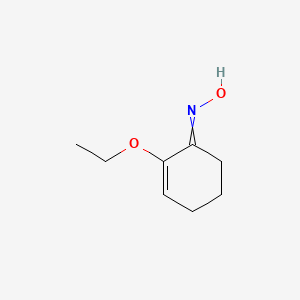
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
